molecular formula C10H11F3N2O2 B6644339 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea

1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea

Cat. No.: B6644339
M. Wt: 248.20 g/mol
InChI Key: PAIYUFPMIQGAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea, also known as TFU, is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. TFU is a derivative of phenylurea and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea involves the inhibition of thymidylate synthase, an enzyme that is essential for DNA synthesis. By inhibiting thymidylate synthase, this compound prevents the formation of new DNA strands, leading to cell death. This compound also disrupts the cell cycle, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Research has shown that this compound can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and the activation of stress response pathways. This compound has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. This compound is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential to cause DNA damage at high concentrations.

Future Directions

There are several future directions for research on 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea. One area of interest is the development of new formulations of this compound that improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, research is needed to better understand the mechanism of action of this compound and its potential for use in combination with other cancer treatments. Finally, studies are needed to evaluate the toxicity of this compound in animal models and to determine its potential for use in clinical trials.

Synthesis Methods

1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea can be synthesized through a multistep process involving the reaction of 4-(Hydroxymethyl)benzonitrile with 2,2,2-trifluoroethyl isocyanate. The resulting product is then treated with potassium carbonate to yield this compound. The synthesis of this compound has been optimized to increase yield and purity, making it suitable for use in scientific research.

Scientific Research Applications

1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea has been studied extensively for its potential use in cancer treatment. Research has shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and blocking cell division. This compound has been shown to be effective against a range of cancer types, including breast, lung, and colon cancer. Furthermore, this compound has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Properties

IUPAC Name

1-[4-(hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c11-10(12,13)6-14-9(17)15-8-3-1-7(5-16)2-4-8/h1-4,16H,5-6H2,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIYUFPMIQGAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)NC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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